molecular formula C7H6N4OS B13929001 6,7-Dihydro[1,3]thiazolo[2,3-f]purin-4-ol

6,7-Dihydro[1,3]thiazolo[2,3-f]purin-4-ol

Cat. No.: B13929001
M. Wt: 194.22 g/mol
InChI Key: BZQHKDFKNSRSQW-UHFFFAOYSA-N
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Description

6,7-Dihydro[1,3]thiazolo[2,3-f]purin-4-ol is a heterocyclic compound that belongs to the class of thiazolopyrimidines This compound is characterized by a fused ring system that includes both thiazole and purine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro[1,3]thiazolo[2,3-f]purin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of purine-6-thione with 1,2-dibromoethane, leading to the formation of the desired thiazolopyrimidine ring system . The reaction is usually carried out in the presence of a base such as potassium carbonate and under reflux conditions in a solvent like dimethylformamide (DMF).

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro[1,3]thiazolo[2,3-f]purin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiazole or purine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or acyl groups onto the molecule.

Scientific Research Applications

6,7-Dihydro[1,3]thiazolo[2,3-f]purin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dihydro[1,3]thiazolo[2,3-f]purin-4-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as topoisomerase I, which is crucial for DNA replication and cell division . By binding to the enzyme’s active site, the compound can prevent the enzyme from functioning properly, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro[1,3]thiazolo[2,3-f]purin-4-ol is unique due to its specific ring fusion and the presence of both thiazole and purine moieties. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C7H6N4OS

Molecular Weight

194.22 g/mol

IUPAC Name

7,8-dihydro-2H-purino[8,7-b][1,3]thiazol-1-one

InChI

InChI=1S/C7H6N4OS/c12-6-4-5(8-3-9-6)10-7-11(4)1-2-13-7/h3H,1-2H2,(H,8,9,12)

InChI Key

BZQHKDFKNSRSQW-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC3=C(N21)C(=O)NC=N3

Origin of Product

United States

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